molecular formula C26H27N5O4S2 B11628261 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11628261
M. Wt: 537.7 g/mol
InChI Key: APWCGCVUPQRFHE-FXBPSFAMSA-N
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Description

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a heterocyclic derivative featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety and a 4-(4-methoxyphenyl)piperazine substituent. Its structure integrates multiple pharmacophoric elements:

  • Thiazolidinone ring: Known for antimicrobial and antioxidant properties due to the thioxo group and conjugated system .
  • Pyrido[1,2-a]pyrimidin-4-one: A rigid scaffold that improves metabolic stability .

Properties

Molecular Formula

C26H27N5O4S2

Molecular Weight

537.7 g/mol

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O4S2/c1-34-16-15-31-25(33)21(37-26(31)36)17-20-23(27-22-5-3-4-10-30(22)24(20)32)29-13-11-28(12-14-29)18-6-8-19(35-2)9-7-18/h3-10,17H,11-16H2,1-2H3/b21-17-

InChI Key

APWCGCVUPQRFHE-FXBPSFAMSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)/SC1=S

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)C5=CC=C(C=C5)OC)SC1=S

Origin of Product

United States

Biological Activity

The compound 3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes thiazolidinone and pyridopyrimidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.

Structural Characteristics

The molecular formula of the compound is C22H27N5O4S2C_{22}H_{27}N_{5}O_{4}S_{2}, with a molecular weight of approximately 457.6 g/mol. The unique structural features include:

  • A thiazolidinone ring which contributes to its biological activity.
  • A pyridopyrimidine core that may interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related thiazolidinone derivatives, suggesting a potential for this compound as an antibacterial agent. For instance:

  • In vitro studies demonstrated that derivatives containing thiazolidinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
BacteriaMIC (mg/mL)MBC (mg/mL)
E. coli0.004 - 0.030.008 - 0.06
S. aureus0.004 - 0.030.008 - 0.06
Klebsiella pneumoniae0.200.30

The most sensitive bacterium was found to be Enterobacter cloacae, while E. coli showed the highest resistance .

Anti-inflammatory Activity

The presence of functional groups in the compound suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways, indicating that this compound may also possess such properties.

Anticancer Potential

Preliminary research indicates that the compound may exhibit anticancer activity through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth by interfering with cell cycle regulation.

In silico docking studies have shown promising interactions with key targets involved in cancer progression, although further experimental validation is necessary .

Case Studies and Research Findings

A notable study evaluated the biological activities of various thiazolidinone derivatives, including those structurally related to our compound:

  • Study on Antimicrobial Efficacy : Seventeen new derivatives were synthesized and tested for antimicrobial activity against multiple bacterial strains, revealing significant efficacy and lower MIC values compared to existing antibiotics .
  • Structure–Activity Relationship (SAR) : The study explored how modifications to the thiazolidinone ring influenced biological activity, emphasizing the importance of specific substituents for enhancing efficacy .

Comparison with Similar Compounds

Key Structural Modifications in Analogs

The following analogs (Table 1) highlight variations in substituents on the thiazolidinone, piperazine, and pyrido-pyrimidinone moieties, which influence physicochemical and biological properties:

Table 1: Structural and Property Comparison of Compound A and Analogs

Compound ID Thiazolidinone Substituent Piperazine Substituent Pyrido-Pyrimidinone Substituent Notable Properties
Compound A 3-(2-Methoxyethyl) 4-(4-Methoxyphenyl) None Enhanced solubility (methoxy groups), potential CNS activity
Compound B () 3-(3-Methoxypropyl) 4-Ethyl 7-Methyl Increased lipophilicity (longer alkyl chain); possible improved membrane permeability
Compound C () 3-(Tetrahydrofuranmethyl) 4-Methylpiperidinyl 9-Methyl Steric hindrance from tetrahydrofuran; reduced metabolic clearance
Compound D () - 4-Methylpiperazinyl 7-(1,3-Benzodioxol-5-yl) Aromatic substituent enhances receptor affinity; benzodioxol may improve bioavailability
Compound E () Azo-linked phenyl None 1,3-Dimethyluracil Antioxidant activity (thioxo group); lower solubility due to azo linkage

Electronic and Steric Effects

  • Thiazolidinone Modifications: Compound A’s 2-methoxyethyl group balances hydrophilicity and steric bulk, favoring solubility without compromising binding . Compound B’s 3-methoxypropyl chain increases lipophilicity (logP ~2.8 vs. Compound C’s tetrahydrofuranmethyl group introduces rigidity, possibly reducing conformational flexibility and metabolic degradation .
  • Piperazine Substituents :

    • The 4-(4-methoxyphenyl) group in Compound A provides electron-donating effects, enhancing interactions with aromatic residues in enzymes or receptors .
    • Ethyl (Compound B ) or methyl (Compound C ) groups reduce polarity, favoring hydrophobic binding pockets .
  • Core Modifications :

    • Methyl groups at the 7- or 9-position (Compounds B, C ) improve metabolic stability by blocking oxidation sites .

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